Cas no 91-13-4 (1,2-Bis(bromomethyl)benzene)

1,2-Bis(bromomethyl)benzene structure
1,2-Bis(bromomethyl)benzene structure
1,2-Bis(bromomethyl)benzene
91-13-4
C8H8Br2
263.957120895386
MFCD00000175
34587
66665

1,2-Bis(bromomethyl)benzene Properties

Names and Identifiers

    • 1,2-Bis(bromomethyl)benzene
    • o-Xylylene dibromide
    • alpha,alpha-dibromo-ortho-xylene
    • 1,2-Bis(bromomethyl)benzene~alpha,alpha-Dibromo-o-xylene
    • 1,2-dibenzyl bromide
    • α,α'-Dibromo-o-xylene
    • alpha,alpha'-Dibromo-o-xylene
    • a.a'-Dibromo-o-xylene
    • 1,2-Bis(bromomethyl)
    • 1,2-bis-(bromomethyl)benzene
    • A,A'-DIBROMO-O-XYLENE
    • a,a'-Dibromo-o-xylol
    • O-XYLENE DIBROMIDE
    • O-XYLIDENE DIBROMIDE
    • O-XYLYLENE BROMIDE
    • α,α′-DibroMo-o-xylene
    • Benzene, 1,2-bis(bromomethyl)-
    • 1,4-Bis(aminomethyl) benzene
    • 1,2-bisbromomethylbenzene
    • CS-W012455
    • CCRIS 1776
    • NSC-3986
    • DTXSID2059019
    • alpha , alpha '-Dibromo-o-xylene
    • alpha,alpha'-dibromoxylol
    • AKOS000120674
    • 91-13-4
    • .alpha.,.alpha.'-Dibromo-o-xylol
    • alpha-alpha'-dibrom-o-xylen
    • O-.ALPHA.,.ALPHA.'-DIBROMOXYLENE
    • o-Bis(bromomethyl)benzene
    • alpha,alpha'-Dibromo-o-xylene, purum, >=97.0% (AT)
    • alpha,alpha'-dibromoxylene
    • FT-0606301
    • alpha,alpha'-dibromo-ortho-xylene
    • o-Xylene, .alpha.,.alpha.'-dibromo-
    • AM20041390
    • F9995-0052
    • 1,2 Bis(bromomethyl)benzene
    • .alpha.,.alpha. '-Dibromo-ortho-xylene
    • DS-1748
    • NSC 3986
    • EN300-22175
    • alpha,alpha'-Dibromo-o-xylol
    • o-Xylene,.alpha.'-dibromo-
    • 2,2atrade mark-dibromo-o-xylene
    • 1,2-bis(bromomethyl)-benzene
    • LS-188097
    • Xylylene dibromide
    • o-Xylene, alpha,alpha'-dibromo-
    • UNII-9FRJ55E5UL
    • D0214
    • 9FRJ55E5UL
    • InChI=1/C8H8Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H
    • SCHEMBL28289
    • MFCD00000175
    • I+/-,I+/-'-dibromo-o-xylene
    • alpha,alpha'-dibromo-0-xylene
    • .ALPHA.,.ALPHA.'-DIBROMO-1,2-XYLENE
    • J-503800
    • O-DI(BROMOMETHYL)BENZENE
    • alpha,alpha'dibromo-o-xylene
    • alpha,alpha'-dibromo xylene
    • NSC3986
    • Benzene,2-bis(bromomethyl)-
    • o-Xylylenbromid
    • 1,2-Bis-bromomethyl-benzene
    • .alpha.,.alpha.'-Dibromo-o-xylene
    • A24158
    • 1,2-Di(bromomethyl)benzene
    • alpha,alpha'-Dibromo-o-xylene, 97%
    • 2-(BROMOMETHYL)BENZYL BROMIDE
    • Q27272501
    • AC-16898
    • o-(Bromomethyl)benzyl bromide
    • EINECS 202-042-7
    • 1,2-Bis(bromomethyl)benzene (ACI)
    • o-Xylene, α,α′-dibromo- (6CI, 7CI, 8CI)
    • o-α,α′-Dibromoxylene
    • α,α′-Dibromo-1,2-xylene
    • α,α′-Dibromo-o-xylol
    • NS00039387
    • A,
    • A'-Dibromo-o-xylene
    • alpha,alpha-Dibromo-o-xylene;o-Xylylene dibromide
    • +Expand
    • MFCD00000175
    • KGKAYWMGPDWLQZ-UHFFFAOYSA-N
    • 1S/C8H8Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2
    • BrCC1C(CBr)=CC=CC=1
    • 637159

Computed Properties

  • 263.89723g/mol
  • 0
  • 3
  • 0
  • 0
  • 2
  • 261.89928g/mol
  • 261.89928g/mol
  • 0Ų
  • 10
  • 81.3
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 3.47640
  • 0.00000
  • 1.6113 (estimate)
  • Dissolved
  • 140°C/20mmHg(lit.)
  • 93.0 to 96.0 deg-C
  • 133.6 °C
  • White to yellowish crystal powder
  • Sensitive to light; Sensitive to humidity
  • 1.96 g/mL at 25 °C(lit.)

1,2-Bis(bromomethyl)benzene Security Information

  • GHS05 GHS05 GHS07 GHS07
  • 2
  • 8
  • S26-S36/37/39-S45
  • III
  • R22; R34
  • C C
  • UN 3448 6.1/PG 2
  • H302,H314
  • P280;P305+P351+P338;P310
  • dangerous
  • Store at room temperature
  • II
  • 22-34
  • Danger
  • Yes
  • 6.1
  • 8-19-21

1,2-Bis(bromomethyl)benzene Customs Data

  • 29036990
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,2-Bis(bromomethyl)benzene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB78035-25g
O-Xylylene dibromide
91-13-4 >98.0%(GC)
25g
$52.00 2024-05-20
Aaron
AR003U7Z-5g
1,2-Bis(bromomethyl)benzene
91-13-4 95%
5g
$3.00 2024-07-18
abcr
AB120057-10 g
o-Xylylene dibromide, 97%; .
91-13-4 97%
10g
€54.90 2023-05-10
Ambeed
A756941-5g
1,2-Bis(bromomethyl)benzene
91-13-4 97%
5g
$5.0
Apollo Scientific
OR8961-25g
1,2-Bis(bromomethyl)benzene
91-13-4
25g
£24.00 2023-09-02
Cooke Chemical
A3283912-5G
α,α′-Dibromo-o-xylene
91-13-4 97%
5g
RMB 24.00 2023-09-07
Crysdot LLC
CD12009385-500g
1,2-Bis(bromomethyl)benzene
91-13-4 95+%
500g
$266
Enamine
EN300-22175-0.05g
1,2-bis(bromomethyl)benzene
91-13-4 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
K14079-100g
1,2-Bis(bromomethyl)benzene
91-13-4 98%
100g
$200 2022-06-08
Fluorochem
050292-1g
1,2 Bis-(bromomethyl) benzene
91-13-4 97%
1g
£10.00 2022-03-01

1,2-Bis(bromomethyl)benzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  -78 °C; 12 h, rt
Reference
Triphenylphosphine-N-Bromosuccinimide Mediated Chemoselective Cyclodehydration of Diols
Zhao, Shuo; Wu, You; Sun, Qi; Cheng, Tie-Ming; Li, Run-Tao, Synthesis, 2015, 47(8), 1154-1162

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  rt; 12 h, reflux
Reference
Benzosulfones as photochemically activated sulfur dioxide (SO2) donors
Malwal, Satish R.; Chakrapani, Harinath, Organic & Biomolecular Chemistry, 2015, 13(8), 2399-2406

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride
Reference
Regioselective bromination of activated aromatic substrates with N-bromosuccinimide over HZSM-5
Paul, Vincent; Sudalai, A.; Daniel, Thomas; Srinivasan, K. V., Tetrahedron Letters, 1994, 35(38), 7055-6

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sodium bromide ,  Sodium bromate Solvents: Dichloromethane ,  Water ;  6 h, rt; 30 min, rt
Reference
An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple
Adimurthy, Subbarayappa; Ghosh, Sudip; Patoliya, Paresh U.; Ramachandraiah, Gadde; Agrawal, Manoj; et al, Green Chemistry, 2008, 10(2), 232-237

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen bromide ;  reflux
Reference
Potent MCH-1 receptor antagonists from cis-1,4-diaminocyclohexane-derived indane analogs
Qian, Yimin; Conde-Knape, Karin; Erickson, Shawn D.; Falcioni, Fiorenza; Gillespie, Paul; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(14), 4216-4220

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  rt; 30 min, reflux
Reference
Application of monohydroxyphthalocyanines for selective preparation of homo- and heteroligand macrocyclic compounds
Tolbin, Alexander Yu.; Tomilova, Larisa G., Makrogeterotsikly, 2009, 2(3-4), 258-260

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Carbon tetrachloride ;  1 h, rt; 30 °C
1.2 Reagents: Water ;  cooled
Reference
A new method for α-bromination of methylarene
Shen, Litao; Chen, Hongbiao; Lin, Yuanbin, Youji Huaxue, 2010, 30(2), 272-275

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; rt → 40 °C
1.2 Reagents: Methanol
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
1.4 Reagents: Pyridine ,  Phosphorus tribromide Solvents: Diethyl ether ;  1 h, 0 °C; 0 °C → rt; 2 h, rt
1.5 Reagents: Water ;  cooled
Reference
Formal [5+1] annulation reactions of dielectrophilic peroxides: facile access to functionalized dihydropyrans
Zhong, Chen; Yin, Qi; Zhao, Yukun; Li, Qinfeng; Hu, Lin, Chemical Communications (Cambridge, 2020, 56(86), 13189-13192

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Chloroform ;  5 h, reflux
Reference
Design and synthesis of amide derivatives as S-adenosyl-L-homocysteine hydrolase inhibitors
Tan, Xiangduan; Wang, Panfeng; Nian, Siyun; Wang, Guoping, Chemical & Pharmaceutical Bulletin, 2014, 62(1), 112-117

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Dimethyl carbonate ;  15 min, 110 °C
Reference
Generation of (nonafluoro-tert-butoxy)methyl ponytails for enhanced fluorous partition of aromatics and heterocycles
Zhao, Xi; Ng, Wing Yan; Lau, Kai-Chung; Collis, Alana E. C.; Horvath, Istvan T., Physical Chemistry Chemical Physics, 2012, 14(11), 3909-3914

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, rt
Reference
2,3-Dihalo- and 2,3,6,7-Tetrahaloanthracenes by Vollhardt Trimerization
Hoffmann, Hendrik; Mukanov, Diana; Ganschow, Michael; Rominger, Frank; Freudenberg, Jan; et al, Journal of Organic Chemistry, 2019, 84(15), 9826-9834

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  8 h, reflux
Reference
Synthesis and crystal structure of novel benzimidazole cyclophanes
Hou, Xiaomeng; Xu, Linfei; Tang, Xuesong; Song, Yang; Bai, Yinjuan, Youji Huaxue, 2013, 33(3), 643-647

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride
1.2 Reagents: Benzoyl peroxide
Reference
Regioselectivity of diarylnitrilimines and methylarylnitrilimine with respect to isochromene
Chraibi, L.; Kitane, S.; Soufiaoui, M., Journal de la Societe Marocaine de Chimie, 1992, 1(1), 27-33

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide Solvents: Ethyl acetate ;  8.5 h, reflux
Reference
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and novel poly(N,N'-dibromo-N-phenylbenzene-1,3-disulfonamide) as powerful reagents for benzylic bromination
Ghorbani-Vaghei, Ramin; Chegini, Mohammad; Veisi, Hojat; Karimi-Tabar, Mehdi, Tetrahedron Letters, 2009, 50(16), 1861-1865

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Bromine
Reference
Completely Regioselective, Highly Stereoselective Syntheses of cis-Bisfullerene[60] Adducts of 6,13-Disubstituted Pentacenes
Miller, Glen P.; Mack, James, Organic Letters, 2000, 2(25), 3979-3982

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  6 h, reflux
Reference
Joint experimental and density functional theory study of synthesis and electrochemical characterization of a new benzodioxocine-fused poly(N-methylpyrrole) derivative
Kurtay, Gulbin; Soganci, Tugba; Sarikavak, Kubra; Ak, Metin; Gullu, Mustafa, New Journal of Chemistry, 2020, 44(43), 18929-18941

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  20 min, reflux; 6 h, reflux
Reference
Synthesis and Computational Bandgap Engineering of New 3,4-Alkylenedioxypyrrole (ADOP) Derivatives and Investigation of Their Electrochromic Properties
Kurtay, Gulbin; Soganci, Tugba; Ak, Metin ; Gullu, Mustafa, Journal of the Electrochemical Society, 2016, 163(10),

1,2-Bis(bromomethyl)benzene Raw materials

1,2-Bis(bromomethyl)benzene Preparation Products

1,2-Bis(bromomethyl)benzene Suppliers

Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:91-13-4)
ZHANG HUAN
18827031272
1438980011@qq.com
Wuhan Newgreat Chemical Co., Ltd
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(CAS:91-13-4)
ZHANG JING LI
18502781673
new_great@163.com
Hubei Changxinsheng Pharm Co.,Ltd
Audited Supplier Audited Supplier
(CAS:91-13-4)
WU JING LI
18971238634
2189484023@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:91-13-4)
A LA DING
anhua.mao@aladdin-e.com

1,2-Bis(bromomethyl)benzene Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:91-13-4)1,2-Bis(bromomethyl)benzene
A24158
99%
500g
181.0